molecular formula C10H17Br B13262135 2-(1-Bromopropan-2-yl)bicyclo[2.2.1]heptane

2-(1-Bromopropan-2-yl)bicyclo[2.2.1]heptane

Cat. No.: B13262135
M. Wt: 217.15 g/mol
InChI Key: OWIJNFCJEDHTBN-UHFFFAOYSA-N
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Description

2-(1-Bromopropan-2-yl)bicyclo[2.2.1]heptane is a specialized organic compound that serves as a valuable synthetic intermediate in advanced chemical research. This molecule features a bicyclo[2.2.1]heptane (norbornane) scaffold coupled with a brominated alkyl side chain, creating a versatile building block with significant potential in medicinal chemistry and drug discovery. The rigid, three-dimensional structure of the bicyclic system imposes significant conformational constraints, making this compound particularly valuable for designing structurally defined molecular architectures . Researchers utilize this brominated derivative as a key intermediate in synthesizing complex molecules, where the bromine atom serves as a handle for further functionalization through various cross-coupling reactions and nucleophilic substitutions. The compound's structural features are especially relevant in developing nucleotide analogues and carbocyclic nucleosides, where the constrained bicyclic system can mimic sugar puckering conformations found in biologically active molecules . In pharmaceutical research, such conformationally constrained scaffolds are crucial for studying receptor-ligand interactions and improving metabolic stability. The bromine atom at the secondary position allows efficient elaboration of the side chain, enabling structure-activity relationship studies around the bicyclic core. This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. Strictly for research use in laboratory settings.

Properties

Molecular Formula

C10H17Br

Molecular Weight

217.15 g/mol

IUPAC Name

2-(1-bromopropan-2-yl)bicyclo[2.2.1]heptane

InChI

InChI=1S/C10H17Br/c1-7(6-11)10-5-8-2-3-9(10)4-8/h7-10H,2-6H2,1H3

InChI Key

OWIJNFCJEDHTBN-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)C1CC2CCC1C2

Origin of Product

United States

Preparation Methods

Diels–Alder Reaction as a Key Step

The bicyclo[2.2.1]heptane skeleton is commonly synthesized via a Diels–Alder cycloaddition between cyclopentadiene and an acyclic olefin, typically a C3–C4 olefin such as 1-butene, 2-butene, or propylene. This reaction forms a bicyclic intermediate with the bicyclo[2.2.1]heptene framework.

  • Typical reactants: Cyclopentadiene and 2-butene (cis or trans), or 1-butene.
  • Reaction type: Diels–Alder cycloaddition.
  • Conditions: Temperature range from 20°C to 400°C depending on catalyst acidity; pressure is generally atmospheric or vapor pressure at reaction temperature.
  • Catalysts: Isomerization catalysts can be used to direct product formation during or after the cycloaddition.
  • Outcome: Formation of substituted bicyclo[2.2.1]heptene derivatives such as 5,6-dimethylbicyclo[2.2.1]hept-2-ene.

This method can be performed in two steps—first the Diels–Alder reaction, then isomerization—or in a one-step process where isomerization catalyst is present during the Diels–Alder reaction, allowing simultaneous cycloaddition and isomerization.

Hydrogenation and Dehydration (Optional)

In some methods, the bicyclo[2.2.1]heptene intermediate is hydrogenated to saturate the ring system, followed by dehydration to introduce or modify substituents. However, this is less common in the preparation of bromopropyl derivatives.

Reaction Conditions and Catalysts

Step Reactants Catalyst/Conditions Temperature Pressure Outcome/Notes
Diels–Alder cycloaddition Cyclopentadiene + 2-butene Isomerization catalyst (acidic) 20°C–400°C (varies) Atmospheric/vapor Formation of bicyclo[2.2.1]heptene derivatives
Isomerization (optional) Bicyclo[2.2.1]heptene Acidic catalyst 20°C–400°C Not specific Converts to 2-methylene-3-methylbicyclo[2.2.1]heptane or dimethyl derivatives
Alkylation/functionalization Bicyclo[2.2.1]heptane derivative + bromopropyl reagent Base or radical initiator (depending on method) Mild to moderate Atmospheric Introduction of 1-bromopropan-2-yl substituent

Research Outcomes and Data

  • The Diels–Alder reaction between cyclopentadiene and inexpensive olefins such as 2-butene provides an economical and efficient route to bicyclo[2.2.1]heptane derivatives, avoiding costly starting materials like crotonaldehyde.
  • The presence of the bromine atom at the bridgehead position in 2-(1-bromopropan-2-yl)bicyclo[2.2.1]heptane enhances its reactivity, enabling nucleophilic substitution and elimination reactions, which are influenced by steric effects and ring strain unique to the bicyclic framework.
  • Synthetic methods involving regioselective reduction of Diels–Alder adducts have been reported to yield functionalized bicyclo[2.2.1]heptane derivatives, which can be further modified to introduce bromopropyl groups.
  • Characterization of related bicyclic compounds is typically confirmed by nuclear magnetic resonance spectroscopy (proton and carbon NMR), mass spectrometry, and sometimes fluorine NMR when fluorinated analogs are involved.

Summary Table of Preparation Methods

Preparation Step Description Key References
Diels–Alder cycloaddition Cyclopentadiene reacts with 2-butene or 1-butene to form bicyclo[2.2.1]heptene intermediates.
Isomerization Acid-catalyzed isomerization to convert bicyclo[2.2.1]heptene to methylene or dimethyl derivatives.
Alkylation/Functionalization Introduction of 1-bromopropan-2-yl substituent via nucleophilic substitution or radical bromination.
Characterization Techniques NMR (1H, 13C), mass spectrometry to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromopropan-2-yl)bicyclo[2.2.1]heptane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with various nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The propyl group can be oxidized to form alcohols or carboxylic acids, while reduction can lead to the formation of alkanes.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

    Substitution: 2-(1-Hydroxypropan-2-yl)bicyclo[2.2.1]heptane, 2-(1-Cyanopropan-2-yl)bicyclo[2.2.1]heptane.

    Elimination: 2-(Prop-1-en-2-yl)bicyclo[2.2.1]heptane.

    Oxidation: 2-(1-Hydroxypropan-2-yl)bicyclo[2.2.1]heptane, 2-(1-Carboxypropan-2-yl)bicyclo[2.2.1]heptane.

    Reduction: 2-(1-Propyl)bicyclo[2.2.1]heptane.

Scientific Research Applications

2-(1-Bromopropan-2-yl)bicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-Bromopropan-2-yl)bicyclo[2.2.1]heptane depends on the specific chemical reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene via an E2 mechanism. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Data Tables

Table 1: Molecular Properties of Selected Bicyclo[2.2.1]heptane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Reactivity Highlights
2-(1-Bromopropan-2-yl)bicyclo[2.2.1]heptane C₁₀H₁₇Br 217.15 1-Bromopropan-2-yl Moderate steric bulk, SN2-reactive
2-(Bromomethyl)bicyclo[2.2.1]heptane C₈H₁₃Br 189.10 Bromomethyl High reactivity in substitutions
1-Bromobicyclo[2.2.1]heptane C₇H₁₁Br 175.07 Bridgehead bromine Unique bridgehead reactivity
2-Chlorobicyclo[2.2.1]heptane C₇H₁₁Cl 130.62 Chlorine Thermal stability, low reactivity
2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane C₉H₁₂F₂ 158.19 Difluorovinyl Electron-withdrawing, oxidation-resistant

Research Findings and Trends

Synthetic Methods: NMR spectroscopy (e.g., ¹H and ¹³C satellites) is critical for confirming substituent positions in brominated norbornanes .

Reactivity : Bromine’s leaving group ability makes bromopropyl derivatives more reactive than chlorine analogs in nucleophilic substitutions .

Applications : Brominated bicycloheptanes are underutilized in high-energy materials but show promise in polymer stabilization and medicinal chemistry .

Biological Activity

2-(1-Bromopropan-2-yl)bicyclo[2.2.1]heptane is an organic compound characterized by a bicyclic structure, specifically a seven-membered ring with two bridgehead carbons. This compound is derived from bicyclo[2.2.1]heptane and features a bromopropyl substituent, which enhances its chemical reactivity and potential applications in medicinal chemistry and organic synthesis.

The molecular formula of this compound is C_{10}H_{15}Br, with a molecular weight of approximately 203.12 g/mol. The presence of the bromine atom at the bridgehead position increases the compound's susceptibility to nucleophilic substitution reactions, making it a candidate for various chemical transformations.

Biological Activity

Research into the biological activity of this compound is still limited; however, preliminary findings suggest several potential pharmacological properties:

  • Anti-inflammatory and Analgesic Effects : Bicyclic compounds often exhibit pharmacological activities such as anti-inflammatory and analgesic effects. The brominated derivative may enhance these activities due to increased lipophilicity, which facilitates interaction with biological targets .
  • Insecticidal Properties : Similar bicyclic structures have been explored for their insecticidal properties, indicating that this compound could be investigated for agricultural applications .

Interaction Studies

Understanding the interactions of this compound with biological systems is crucial for evaluating its safety and efficacy in practical applications. Preliminary studies suggest that its interactions may involve:

  • Nucleophilic Substitution : The bromine atom's accessibility allows for nucleophilic attack, potentially leading to various biological interactions.
  • Elimination Reactions : Under certain conditions, elimination reactions may occur, resulting in the formation of alkenes or other functional groups that could interact with biological systems.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related compounds have been studied extensively:

CompoundBiological ActivityReference
Bicyclo[2.2.1]heptane derivativesAnti-inflammatory and analgesic effects
Brominated bicyclic compoundsInsecticidal properties
Nucleotide analogues with bicyclic structuresP2Y receptor antagonists

These studies highlight the potential pharmacological relevance of bicyclic compounds and suggest avenues for further research into the biological activity of this compound.

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